![molecular formula C14H18O B1595958 Cyclohexyl m-tolyl ketone CAS No. 3277-78-9](/img/structure/B1595958.png)
Cyclohexyl m-tolyl ketone
Overview
Description
Cyclohexyl m-tolyl ketone is a chemical compound with the molecular formula C14H18O . It is a derivative of cyclohexanone, a six-carbon cyclic molecule with a ketone functional group .
Synthesis Analysis
The synthesis of Cyclohexyl m-tolyl ketone can be achieved through the condensation of cyclohexyl-phenyl and cyclohexyl-m-tolyl ketones with dimethyl succinate in the presence of potassium t-butoxide . Another method involves the Metal-Catalysed Transfer Hydrogenation of Ketones . The reduction of aryl methyl, ethyl, and chloromethyl ketone with borane and 10 mol% of 2 afforded the corresponding ®-secondary alcohols .Molecular Structure Analysis
The molecular structure of Cyclohexyl m-tolyl ketone consists of a cyclohexyl group attached to a m-tolyl group via a ketone functional group .Chemical Reactions Analysis
Cyclohexyl m-tolyl ketone can undergo various chemical reactions. For instance, it can participate in the Baeyer–Villiger oxidation of cyclic ketones with hydrogen peroxide using metal triflates (Ga(OTf)3 and Er(OTf)3) as catalysts . It can also be involved in the Metal-Catalysed Transfer Hydrogenation of Ketones .Scientific Research Applications
Stobbe Condensation and Derivatives Synthesis : Cyclohexyl m-tolyl ketone has been utilized in the Stobbe condensation process. Research by Baddar, El-Newaihy, & Ayoub (1971) showed that this ketone, when condensed with dimethyl succinate, primarily produces trans-half esters, which can be further cyclized into naphthalene derivatives. This indicates its utility in synthesizing complex organic compounds.
Photolytic and Photocatalytic Oxidation : In the study of the photolytic oxidation of cyclohexane, cyclohexyl m-tolyl ketone can be a product of interest. Du, Moulijn, & Mul (2006) found that the photocatalytic oxidation of cyclohexane, under certain conditions, leads to the formation of ketones, indicating a potential application in photochemical processes.
Green Synthesis of Adipic Acid : Cyclohexyl m-tolyl ketone can also play a role in the green synthesis of adipic acid. A study by Usui & Sato (2003) demonstrated that cyclohexanone, a related compound, can be oxidized to adipic acid using a green method, which could be applicable to cyclohexyl m-tolyl ketone as well.
- Catalytic Reactions and Compound Synthesis**: The research conducted by Booth, El-Fekky, & Noori (1980) delves into the catalytic reactions involving cyclohexyl phenyl ketone, a compound similar to cyclohexyl m-tolyl ketone. This study highlights the potential of such ketones in various formylation and acylation reactions, contributing to the synthesis of diverse organic compounds.
Photocatalytic Oxidation of Alkanes : Cyclohexyl m-tolyl ketone's related compound, cyclohexanone, has been studied in the context of photocatalytic oxidation of alkanes. Boese & Goldman (1992) explored how aromatic ketones can photocatalyze the carbonylation of alkanes, suggesting a potential application for cyclohexyl m-tolyl ketone in similar reactions.
Hydrodeoxygenation of Aliphatic Ketones : In the hydrodeoxygenation of aliphatic ketones, cyclohexanone, a compound related to cyclohexyl m-tolyl ketone, was used as a model substrate. The study by Kong et al. (2013) showed promising results, highlighting the potential of cyclohexyl m-tolyl ketone in similar hydrodeoxygenation processes.
Catalytic Activation and Multiple Bond Cleavage : The catalytic cleavage of unactivated ketones like cyclohexanone was studied by Sarju et al. (2019). This research indicates the potential of cyclohexyl m-tolyl ketone in catalytic processes involving the activation and cleavage of multiple C–C bonds.
Synthesis of Resins : Cyclohexanone, related to cyclohexyl m-tolyl ketone, was used to develop synthetic ketonic resin in a study by Dinda, Pradhan, & Patwardhan (2015). This suggests potential applications of cyclohexyl m-tolyl ketone in the synthesis of specialized resins for industrial use.
Safety And Hazards
Future Directions
Future research on Cyclohexyl m-tolyl ketone could focus on developing more reliable and practical methods for the reduction of a variety of ketones, including challenging substrates . Additionally, the utilization of biomass as raw materials to produce useful chemical compounds like Cyclohexyl m-tolyl ketone could be an area of interest .
properties
IUPAC Name |
cyclohexyl-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLTCPKWGVNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186433 | |
Record name | Cyclohexyl m-tolyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl m-tolyl ketone | |
CAS RN |
3277-78-9 | |
Record name | Cyclohexyl(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3277-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl m-tolyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl m-tolyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl m-tolyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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